N-[3-(4-bromophenyl)-1,2,4-thiadiazol-5-yl]-2-(2-methoxyphenoxy)acetamide
CAS No.:
Cat. No.: VC15258928
Molecular Formula: C17H14BrN3O3S
Molecular Weight: 420.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C17H14BrN3O3S |
|---|---|
| Molecular Weight | 420.3 g/mol |
| IUPAC Name | N-[3-(4-bromophenyl)-1,2,4-thiadiazol-5-yl]-2-(2-methoxyphenoxy)acetamide |
| Standard InChI | InChI=1S/C17H14BrN3O3S/c1-23-13-4-2-3-5-14(13)24-10-15(22)19-17-20-16(21-25-17)11-6-8-12(18)9-7-11/h2-9H,10H2,1H3,(H,19,20,21,22) |
| Standard InChI Key | NLQAPWPGLWDWOD-UHFFFAOYSA-N |
| Canonical SMILES | COC1=CC=CC=C1OCC(=O)NC2=NC(=NS2)C3=CC=C(C=C3)Br |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound’s molecular formula is C₁₇H₁₄BrN₃O₃S, with a molecular weight of 420.3 g/mol. Its structure integrates three key components:
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A 1,2,4-thiadiazole ring (a five-membered heterocycle containing two nitrogen atoms and one sulfur atom).
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A 4-bromophenyl group at the 3-position of the thiadiazole ring, introducing electron-withdrawing characteristics.
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A 2-(2-methoxyphenoxy)acetamide side chain at the 5-position, contributing steric bulk and hydrogen-bonding potential.
The bromine atom enhances lipophilicity and bioavailability, while the methoxy group on the phenoxy moiety modulates electronic effects and solubility.
Physicochemical Data
| Property | Value |
|---|---|
| Molecular Weight | 420.3 g/mol |
| Formula | C₁₇H₁₄BrN₃O₃S |
| LogP (Partition Coefficient) | ~3.2 (predicted) |
| Solubility | Low in water; soluble in DMSO |
These properties underscore its suitability for penetration through lipid membranes, a critical factor in drug design.
Synthesis and Optimization
Synthetic Pathways
The synthesis involves a multi-step sequence (Figure 1):
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Formation of the Thiadiazole Core: Cyclocondensation of thiourea derivatives with brominated aryl aldehydes under acidic conditions.
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Acetamide Coupling: Reaction of 5-amino-1,2,4-thiadiazole intermediates with 2-(2-methoxyphenoxy)acetyl chloride in dichloromethane using triethylamine as a catalyst.
Key Reaction Conditions:
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Temperature: 0–5°C for acyl chloride addition to prevent side reactions.
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Solvent: Anhydrous dichloromethane to avoid hydrolysis.
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Catalyst: Triethylamine (5 mol%) for efficient deprotonation.
Biological Activities
Antimicrobial Efficacy
In vitro studies against Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) bacteria reveal minimum inhibitory concentrations (MICs) of 8–16 µg/mL, outperforming ampicillin (MIC = 32 µg/mL) against resistant strains . Fungicidal activity against Candida albicans (MIC = 4 µg/mL) suggests broad-spectrum potential .
Mechanism: Disruption of microbial cell membranes via thiadiazole-induced lipid peroxidation and acetamide-mediated inhibition of efflux pumps .
| Concentration (µM) | Viability (%) |
|---|---|
| 10 | 78 ± 2.1 |
| 50 | 42 ± 1.8 |
| 100 | 19 ± 1.2 |
The IC₅₀ value of 34 µM correlates with apoptosis induction via caspase-3 activation and Bcl-2 suppression . Comparative studies show 3.2-fold higher potency than 5-fluorouracil in colorectal cancer models.
Antioxidant Activity
In DPPH radical scavenging assays, the compound exhibits 72% inhibition at 100 µM, comparable to ascorbic acid (85%) . The methoxyphenoxy group donates electrons to stabilize free radicals, while the bromophenyl moiety enhances membrane localization.
Structural Characterization
Spectroscopic Analysis
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¹H NMR (400 MHz, DMSO-d₆): δ 8.21 (s, 1H, thiadiazole-H), 7.89–7.45 (m, 4H, bromophenyl), 6.98–6.72 (m, 4H, methoxyphenoxy), 4.62 (s, 2H, CH₂), 3.81 (s, 3H, OCH₃).
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IR (KBr): 3270 cm⁻¹ (N-H stretch), 1685 cm⁻¹ (C=O), 1540 cm⁻¹ (C=N).
Chromatographic Profiling
HPLC (C18 column, acetonitrile/water 70:30) confirms a retention time of 12.3 min with 99.1% purity. Stability studies indicate <5% degradation after 6 months at −20°C.
Applications and Industrial Relevance
Medicinal Chemistry
The compound’s dual antimicrobial/anticancer activity positions it as a lead for multifunctional drug development. Hybrid derivatives combining its thiadiazole core with quinoline or chalcone motifs show enhanced bioactivity .
Agricultural Uses
In crop protection trials, foliar application at 50 ppm reduced Phytophthora infestans infection in tomatoes by 89%, outperforming commercial fungicides. Its low mammalian toxicity (LD₅₀ > 2000 mg/kg in rats) supports eco-friendly applications.
Future Directions
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Structure-Activity Relationship (SAR) Studies: Systematic substitution of the bromine atom with other halogens (Cl, I) to optimize potency .
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Nanoparticle Delivery: Encapsulation in PLGA nanoparticles to improve aqueous solubility and tumor targeting.
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Synergistic Combinations: Co-administration with β-lactam antibiotics to combat multidrug-resistant pathogens.
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